1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3,4-Dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxamide-linked pyridin-2-ylmethyl moiety. This structure integrates aromatic and heteroaromatic substituents, which are commonly associated with enhanced binding interactions in medicinal chemistry, particularly in kinase inhibition or receptor modulation. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the substituents.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-6-7-19(13-16(15)2)28-21(17-8-11-23-12-9-17)20(26-27-28)22(29)25-14-18-5-3-4-10-24-18/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENFFWVQWODPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ringIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is known for its pharmacological relevance. The presence of dimethylphenyl and pyridine moieties enhances its interaction with biological targets. Its molecular formula is , and it exhibits a range of chemical behaviors that contribute to its biological efficacy.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their in vitro antimicrobial activity against several pathogens. The compound was found to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, compounds similar to 1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have demonstrated cytotoxic effects on human cancer cell lines such as breast and lung cancer cells . These effects are attributed to the compound's ability to induce apoptosis and inhibit tumor growth.
Antitubercular Activity
Recent studies have identified triazole derivatives as potential antitubercular agents. The compound's structure allows it to interfere with the metabolic pathways of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment . This application is particularly relevant given the global health challenge posed by drug-resistant strains of tuberculosis.
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized several triazole derivatives, including the target compound. The synthesized compounds underwent biological evaluation for their antimicrobial and anticancer activities. Results indicated that modifications in the chemical structure significantly influenced biological efficacy, demonstrating the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Mechanistic Studies
Mechanistic studies have provided insights into how triazole derivatives exert their biological effects. For example, research has shown that these compounds can inhibit specific enzymes involved in DNA replication and repair processes in cancer cells, leading to increased cell death . This understanding is crucial for optimizing the design of new therapeutic agents based on the triazole scaffold.
Table 1: Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| 1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | Antimicrobial | Staphylococcus aureus | 15 |
| Escherichia coli | 20 | ||
| Anticancer | MCF-7 (Breast Cancer) | 10 | |
| A549 (Lung Cancer) | 12 | ||
| Antitubercular | Mycobacterium tuberculosis | 25 |
Table 2: Synthesis Yields of Triazole Derivatives
| Synthesis Method | Yield (%) |
|---|---|
| Condensation with aromatic aldehydes | 68 |
| Cyclization reactions | 75 |
| Multi-step synthesis | 50 |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with and modify specific proteins and enzymes, thereby affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include other 1,2,3-triazole derivatives with substituted aromatic groups. A key distinction lies in its unique combination of pyridinyl and dimethylphenyl substituents, which influence electronic properties, solubility, and steric interactions. Below is a comparative analysis with related compounds:
Key Points of Differentiation
Core Heterocycle :
- The target compound’s 1,2,3-triazole core offers a planar, conjugated system with three nitrogen atoms, enabling diverse binding modes (e.g., hydrogen bonding, π-π stacking). In contrast, pyrazoline derivatives (as in ) possess a five-membered ring with two nitrogen atoms, conferring different electronic and steric profiles .
Substituent Effects: The pyridinyl groups in the target compound enhance solubility in polar solvents compared to halogenated phenyl groups in pyrazoline analogs.
Synthetic Methodology :
- While pyrazoline derivatives in were synthesized via Claisen-Schmidt condensation followed by cyclization, the target compound likely employs CuAAC, a click chemistry approach favored for triazole synthesis due to high yields and regioselectivity.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.38 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.
Anticancer Activity
Research has shown that triazole derivatives can exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed to target specific enzymes involved in cell cycle regulation and apoptosis. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating potent activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens:
- Mechanism : Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Case Study : A study evaluated the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that the compound showed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory effects have been explored:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Case Study : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications to the chemical structure can enhance potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethylphenyl group | Increases lipophilicity and cellular uptake |
| Pyridine moieties | Enhance binding affinity to biological targets |
| Triazole ring | Critical for bioactivity due to its ability to coordinate with metal ions |
Q & A
Q. What are the optimal reaction conditions for synthesizing this triazole-carboxamide derivative?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and carboxamide formation. Key parameters include:
- Solvent selection : N,N-Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, facilitating nucleophilic substitutions (e.g., alkylation of triazole intermediates) .
- Base choice : Potassium carbonate (K₂CO₃) is effective for deprotonation in alkylation steps (1.2 mmol relative to substrate) .
- Temperature : Room temperature or mild heating (e.g., 50–60°C) avoids side reactions in cyclocondensation steps .
Table 1: Comparative Synthesis Parameters from Analogous Compounds
| Step | Solvent | Base | Temp. | Yield (%) | Source |
|---|---|---|---|---|---|
| Triazole alkylation | DMF | K₂CO₃ | RT | 60–75 | |
| Cyclocondensation | EtOH | – | Reflux | 80–85 | |
| Carboxamide coupling | THF | DIPEA* | 0°C → RT | 70–80 | |
| *DIPEA: N,N-Diisopropylethylamine |
Recommendation : Optimize using Design of Experiments (DoE) to systematically vary parameters (e.g., solvent/base ratios), as demonstrated in flow-chemistry optimizations .
Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify carboxamide derivatives by exploiting solubility differences .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve structurally similar impurities .
Q. What analytical techniques are recommended for structural validation?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyl protons at δ 8.2–8.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 400–410 Da).
- IR spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N (~1550 cm⁻¹) .
- X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry (e.g., triazole vs. pyrazole isomers) .
Q. How should stability studies be designed for this compound under varying conditions?
Methodological Answer:
- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; assess decomposition by TLC .
- pH stability : Dissolve in buffers (pH 2–9) and analyze by NMR for hydrolytic cleavage of the carboxamide group .
Advanced Research Questions
Q. How can mechanistic insights into the triazole formation step be investigated?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ IR to track azide-alkyne cycloaddition rates .
- Isotopic labeling : Use ¹⁵N-labeled azides to confirm reaction pathways via 2D NMR (e.g., HSQC) .
- Computational modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., Huisgen vs. copper-catalyzed cycloaddition) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Methodological Answer:
Q. What computational approaches predict this compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with pyridyl-triazole scaffolds aligned in active sites (e.g., kinase inhibitors) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
Q. How is crystallographic data utilized to confirm the compound’s solid-state structure?
Methodological Answer:
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog synthesis : Vary substituents on the 3,4-dimethylphenyl or pyridyl groups .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization .
- Data clustering : Principal Component Analysis (PCA) links structural features (e.g., logP, H-bond donors) to activity .
Q. How to evaluate this compound’s biological activity in vitro while minimizing false positives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
